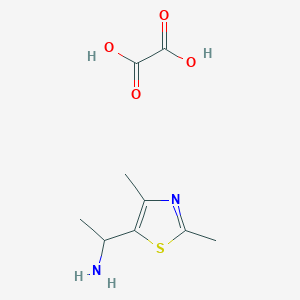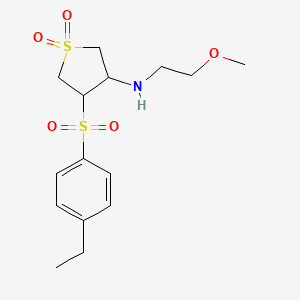
1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine; oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine; oxalic acid is a chemical compound that features a thiazole ring, a nitrogen and sulfur-containing heterocycle, and an amine group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Thiazole Synthesis: The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides under acidic conditions.
Amine Functionalization: The amine group can be introduced through reductive amination of the corresponding ketone or aldehyde precursor.
Oxalic Acid Formation: Oxalic acid can be synthesized through the oxidation of carbohydrates or by the reaction of ketones with nitric acid.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves continuous flow reactors to ensure consistent quality and yield.
Catalytic Methods: Catalysts such as palladium or rhodium are used to enhance reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Oxidation: Oxidation reactions can convert the thiazole ring to various oxidized derivatives.
Reduction: Reduction reactions can reduce the thiazole ring or the amine group.
Substitution: Substitution reactions can replace hydrogen atoms on the thiazole ring with various functional groups.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and halogenating agents are commonly used. Reaction conditions include varying temperatures and pH levels.
Major Products Formed: Products include oxidized thiazoles, reduced amines, and substituted thiazoles.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infections.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The thiazole ring can bind to enzyme active sites, while the amine group can interact with receptors, modulating biological pathways.
Comparaison Avec Des Composés Similaires
Thiazole Derivatives: Similar compounds include other thiazole derivatives, which are known for their diverse biological activities.
Amine Compounds: Other amine-containing compounds share similar reactivity and applications.
Oxalic Acid Derivatives: Compounds containing oxalic acid or its derivatives are used in various industrial and pharmaceutical applications.
This compound stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications.
Would you like more information on any specific aspect of this compound?
Propriétés
IUPAC Name |
1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.C2H2O4/c1-4(8)7-5(2)9-6(3)10-7;3-1(4)2(5)6/h4H,8H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLILNLIAFTULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(C)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]phenyl]acetamide](/img/structure/B7850881.png)
![5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one](/img/structure/B7850888.png)
![4-[METHYL(PHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7850896.png)
![6-(4-tert-butylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B7850899.png)
![2-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B7850918.png)
![2-[(3,4-dichlorophenyl)methylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B7850925.png)
![2-[(4-chlorophenyl)methylsulfanyl]-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B7850928.png)
![2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B7850941.png)


![2-[4-(Azepane-1-sulfonyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B7850955.png)
![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]aniline](/img/structure/B7850965.png)
![4-Chloro-2-[[2-methyl-6-(3-methylphenyl)pyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B7850971.png)
![3-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol hydrochloride](/img/structure/B7850972.png)
